Hydrogen Bond Donor Elimination: Acetonitrile vs. Acetamide Analog
The target compound's acetonitrile moiety eliminates the hydrogen-bond donor (HBD) present in the closest commercial analog, 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide (CAS 338412-17-2). A null HBD count is a critical differentiator for CNS drug-likeness and passive membrane permeability, as defined by Lipinski's and related rules [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | Acetamide analog (CAS 338412-17-2): HBD = 1 (plus additional HBA from carbonyl oxygen) |
| Quantified Difference | Δ HBD = -1 (complete elimination) |
| Conditions | PubChem computed descriptors (XLogP3, HBD, HBA, TPSA) |
Why This Matters
Elimination of HBD is a proven strategy to improve membrane permeability and CNS exposure; researchers requiring blood-brain barrier penetration or intracellular target engagement should prioritize the acetonitrile over the acetamide analog.
- [1] PubChem Computed Descriptors: Comparison of CID 3826552 (acetonitrile) and PubChem records for CAS 338412-17-2 (acetamide). View Source
